methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride
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Overview
Description
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H11ClF3N . It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-2-one with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The final product is often purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobutanone derivatives, while reduction can produce simpler amines .
Scientific Research Applications
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluorobutylamine hydrochloride
- 4,4,4-Trifluorobutan-1-amine hydrochloride
- 2-methyl-5-oxo-N,N-dipropyl-2-oxolanecarboxamide
Uniqueness
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2763759-10-8 |
---|---|
Molecular Formula |
C5H11ClF3N |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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